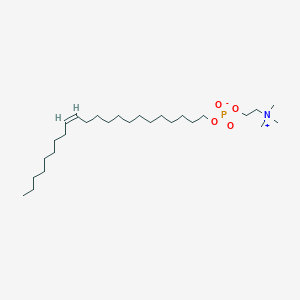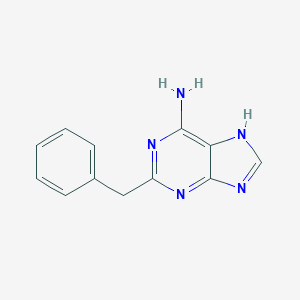
2-benzyl-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
US9138393, also known as 3-Benzyladenine, is a synthetic compound with the molecular formula C12H11N5. It is a derivative of adenine, a purine nucleobase, and features a benzyl group attached to the nitrogen atom at the 3-position of the adenine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
科学的研究の応用
3-Benzyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cell growth and differentiation.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the formulation of cosmetic products for its anti-aging properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyladenine typically involves the alkylation of adenine with benzyl halides. One common method is the reaction of adenine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Benzyladenine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Benzyladenine suitable for various applications.
化学反応の分析
Types of Reactions
3-Benzyladenine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzyl group or the adenine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyladenine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the benzyl moiety.
作用機序
The mechanism of action of 3-Benzyladenine involves its interaction with specific molecular targets. In biological systems, it acts as a cytokinin, a class of plant hormones that promote cell division and growth. The compound binds to cytokinin receptors, triggering a signaling cascade that leads to various physiological responses. In medical research, its mechanism of action is studied for its potential to inhibit cancer cell proliferation by interfering with DNA synthesis and repair pathways.
類似化合物との比較
Similar Compounds
6-Benzylaminopurine: Another adenine derivative with similar cytokinin activity.
3-Ethyladenine: A structurally related compound with different biological activities.
3-(2-Hydroxyethyl)adenine: A derivative with a hydroxyethyl group instead of a benzyl group.
Uniqueness
3-Benzyladenine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, making it more effective in certain applications compared to other adenine derivatives.
特性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
2-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17-9(16-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) |
InChIキー |
LHPVTMAMEMZFIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=C3C(=N2)N=CN3)N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=C3C(=N2)N=CN3)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
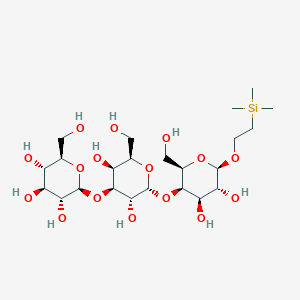
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
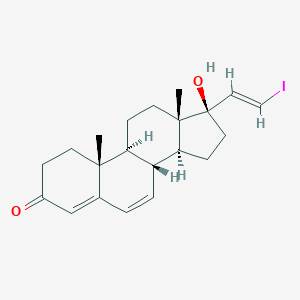
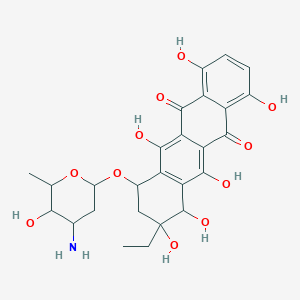
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
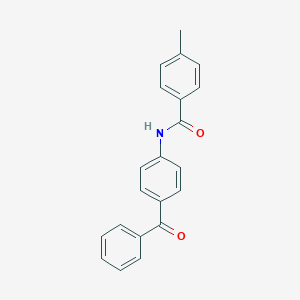
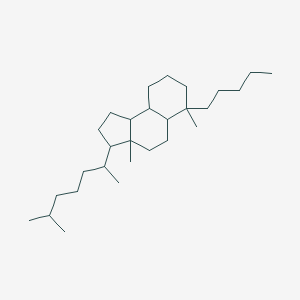
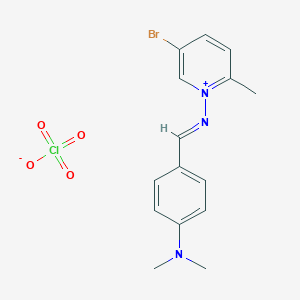
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
